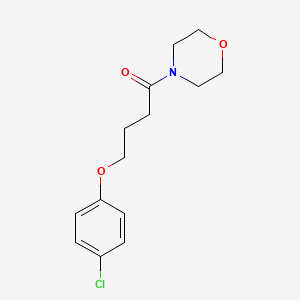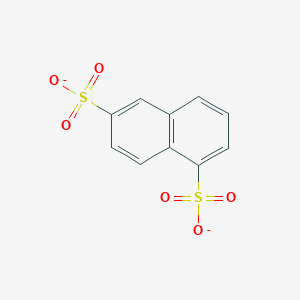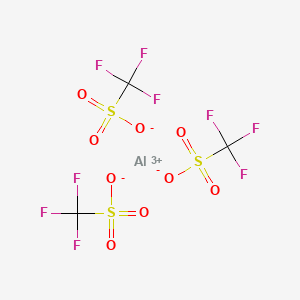
三氟甲磺酸铝
概述
描述
Aluminum Trifluoromethanesulfonate is an organo-metallic compound . It is a white powder used as a Lewis acid catalyst for various reactions such as Friedel–Crafts, ketalization, nucleophilic substitution, hydroalkoxylation, methoxycarbonylation, rearrangement, and epoxide ring-opening reactions .
Synthesis Analysis
The synthesis of aluminum trifluoromethanesulfonate from aluminum trichloride and triflic acid was published by Olah et al . It can also be prepared from triethylaluminum, aluminum carbide, and aluminum isopropoxide .Molecular Structure Analysis
The molecular formula of Aluminum Trifluoromethanesulfonate is C3AlF9O9S3 . Its linear formula is (CF3SO3)3Al .Chemical Reactions Analysis
Aluminum trifluoromethanesulfonate can be employed as a catalyst in various reactions. For instance, it can be used in the regioselective synthesis of cyclic ethers by cycloisomerization of unsaturated alcohols . It can also be used in the conversion of saccharides into 5-hydroxymethylfurfural .Physical And Chemical Properties Analysis
Aluminum trifluoromethanesulfonate is a white powder . It is soluble in ether, acetone, acetonitrile, and diglyme, but poorly soluble in nitromethane and sparingly soluble in SO2 and SO2 ClF . It has a melting point of 300 °C .科学研究应用
Catalyst in Organic Synthesis
Aluminum trifluoromethanesulfonate is widely used as a catalyst in organic synthesis due to its strong Lewis acid properties. It facilitates various chemical reactions, including:
- Cycloisomerization of Unsaturated Alcohols : It helps in the regioselective synthesis of cyclic ethers, which are valuable intermediates in the production of pharmaceuticals and fragrances .
- Conversion of Saccharides : It catalyzes the transformation of saccharides into 5-hydroxymethylfurfural (5-HMF), a key platform chemical for biofuels and fine chemicals .
- Methoxycarbonylation Reactions : In combination with palladium compounds, aluminum triflate is used for the methoxycarbonylation of alkynes, an important step in synthesizing esters .
Electrolyte in Battery Research
In the field of energy storage, aluminum trifluoromethanesulfonate serves as an electrolyte component. Its physicochemical properties, such as conductivity and electrochemical stability, are crucial for:
- High-Voltage Batteries : The compound is studied for its potential use in high-voltage systems, where it can contribute to batteries with higher energy densities .
Water Treatment Applications
Aluminum trifluoromethanesulfonate has been explored for use in water treatment technologies. Its ability to form complexes with various pollutants aids in:
- Removal of Heavy Metals : It can potentially be used to remove heavy metals from wastewater, thus contributing to cleaner water resources .
Solar Energy Applications
The compound’s non-aqueous solubility makes it suitable for solar energy applications, where it can be used in:
- Organic Solar Cells : As part of the active layer or as an interface material, aluminum triflate can improve the efficiency and stability of organic photovoltaic cells .
Pharmaceutical Intermediates
In pharmaceutical manufacturing, aluminum trifluoromethanesulfonate is used as a reagent for:
- Synthesis of Drug Compounds : It acts as an intermediate in the synthesis of various drugs, playing a role in the development of new medications .
Material Science Research
Aluminum trifluoromethanesulfonate is also significant in material science, particularly in:
作用机制
Target of Action
Aluminum trifluoromethanesulfonate, also known as aluminum triflate or Al(OTf)3, is primarily used as a catalyst in organic synthesis . Its primary targets are unsaturated alcohols and saccharides . It plays a crucial role in accelerating the rate of chemical reactions without being consumed in the process.
Mode of Action
Aluminum trifluoromethanesulfonate interacts with its targets by facilitating the regioselective synthesis of cyclic ethers through the cycloisomerization of unsaturated alcohols . It also aids in the conversion of saccharides into 5-hydroxymethylfurfural (5-HMF) . The compound’s interaction with its targets results in significant changes in the chemical structure of the targets, leading to the formation of new compounds.
Biochemical Pathways
The primary biochemical pathways affected by aluminum trifluoromethanesulfonate involve the transformation of unsaturated alcohols and saccharides . The compound facilitates the cycloisomerization of unsaturated alcohols, leading to the formation of cyclic ethers . It also aids in the conversion of saccharides into 5-HMF . These transformations have downstream effects on various biochemical processes, including energy production and cellular metabolism.
Pharmacokinetics
It’s important to note that the compound’s effectiveness as a catalyst may be influenced by its solubility and stability under different conditions .
Result of Action
The action of aluminum trifluoromethanesulfonate at the molecular and cellular level results in the transformation of target molecules into new compounds . This transformation is facilitated by the compound’s catalytic properties, which accelerate the rate of chemical reactions. The resulting compounds, such as cyclic ethers and 5-HMF, have various applications in industries such as pharmaceuticals and biofuels .
Action Environment
The action, efficacy, and stability of aluminum trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound’s catalytic activity may be influenced by temperature and pH . Therefore, optimal conditions are necessary to ensure the effective action of aluminum trifluoromethanesulfonate.
安全和危害
未来方向
属性
IUPAC Name |
aluminum;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOASGGZYSYPBI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3AlF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum trifluoromethanesulfonate | |
CAS RN |
74974-61-1 | |
| Record name | Aluminum trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)
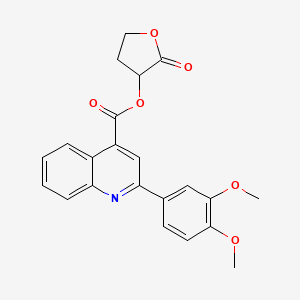
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)
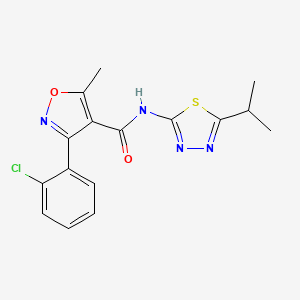
![5-[(Cyclohexylamino)-oxomethyl]-4-methyl-2-[(1-oxo-2-thiophen-2-ylethyl)amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224062.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)
